molecular formula C7H9NO2 B14593189 4-Cyanobut-2-en-1-yl acetate CAS No. 61447-12-9

4-Cyanobut-2-en-1-yl acetate

Cat. No.: B14593189
CAS No.: 61447-12-9
M. Wt: 139.15 g/mol
InChI Key: WGNRSWKYHBGEFI-UHFFFAOYSA-N
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Description

4-Cyanobut-2-en-1-yl acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by the presence of a cyano group (-CN) and an acetate group (-COOCH3) attached to a butenyl chain. The unique structure of this compound makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobut-2-en-1-yl acetate typically involves the esterification of 4-Cyanobut-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyanobut-2-en-1-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-Cyanobut-2-en-1-ol and acetic acid.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or

Properties

CAS No.

61447-12-9

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4-cyanobut-2-enyl acetate

InChI

InChI=1S/C7H9NO2/c1-7(9)10-6-4-2-3-5-8/h2,4H,3,6H2,1H3

InChI Key

WGNRSWKYHBGEFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CCC#N

Origin of Product

United States

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